molecular formula C14H13ClN2O3S B187635 N-[4-[(2-chlorophenyl)sulfamoyl]phenyl]acetamide CAS No. 19838-03-0

N-[4-[(2-chlorophenyl)sulfamoyl]phenyl]acetamide

Cat. No.: B187635
CAS No.: 19838-03-0
M. Wt: 324.8 g/mol
InChI Key: QYWWDOCSYBFGOY-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-[4-[(2-chlorophenyl)sulfamoyl]phenyl]acetamide is a chemical compound with the molecular formula C20H18ClN3O5S2. It is known for its complex structure, which includes a chlorophenyl group, a sulfamoyl group, and an acetamide group.

Scientific Research Applications

N-[4-[(2-chlorophenyl)sulfamoyl]phenyl]acetamide has a wide range of applications in scientific research:

    Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anti-inflammatory properties.

    Medicine: Explored for its potential therapeutic effects, particularly in the treatment of certain diseases.

    Industry: Utilized in the development of new materials and chemical processes.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[4-[(2-chlorophenyl)sulfamoyl]phenyl]acetamide typically involves multiple steps, starting with the preparation of intermediate compounds. One common method involves the reaction of 2-chlorobenzenesulfonyl chloride with 4-aminophenylacetamide under controlled conditions. The reaction is usually carried out in the presence of a base, such as triethylamine, to neutralize the hydrochloric acid formed during the reaction .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of automated reactors and continuous flow systems can enhance the efficiency and yield of the production process. Additionally, purification steps such as recrystallization and chromatography are employed to obtain the compound in high purity .

Chemical Reactions Analysis

Types of Reactions

N-[4-[(2-chlorophenyl)sulfamoyl]phenyl]acetamide can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Mechanism of Action

The mechanism of action of N-[4-[(2-chlorophenyl)sulfamoyl]phenyl]acetamide involves its interaction with specific molecular targets. The compound can inhibit certain enzymes or receptors, leading to a cascade of biochemical events. For example, it may inhibit the activity of enzymes involved in inflammatory pathways, thereby reducing inflammation .

Comparison with Similar Compounds

Similar Compounds

  • N-[4-[(4-chlorophenyl)sulfamoyl]phenyl]acetamide
  • 2-[(4-chlorophenyl)sulfanyl]-N-{4-[(4-fluorophenyl)sulfamoyl]phenyl}acetamide

Uniqueness

N-[4-[(2-chlorophenyl)sulfamoyl]phenyl]acetamide is unique due to the presence of the 2-chlorophenyl group, which imparts distinct chemical and biological properties. This structural feature differentiates it from other similar compounds and may contribute to its specific interactions with molecular targets.

Properties

IUPAC Name

N-[4-[(2-chlorophenyl)sulfamoyl]phenyl]acetamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H13ClN2O3S/c1-10(18)16-11-6-8-12(9-7-11)21(19,20)17-14-5-3-2-4-13(14)15/h2-9,17H,1H3,(H,16,18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QYWWDOCSYBFGOY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)NC1=CC=C(C=C1)S(=O)(=O)NC2=CC=CC=C2Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H13ClN2O3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80345865
Record name (4-Acetamidophenylsulphonyl)-2-chloroaniline
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80345865
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

324.8 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

19838-03-0
Record name (4-Acetamidophenylsulphonyl)-2-chloroaniline
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80345865
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name N-(4-((2-CHLOROANILINO)SULFONYL)PHENYL)ACETAMIDE
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Synthesis routes and methods

Procedure details

Iron powder (2.5 g) was added to a stirred mixture of 4-(4-acetamidophenyl-sulphonyl)-2-chloro-nitrobenzene (Method 13) (0.67 g), water (2 ml), concentrated hydrochloric acid (0.5 ml) and ethanol (10 ml). The mixture was heated under reflux for 1 hour then evaporated to near dryness and partitioned between ethyl acetate and water. The organic layer was separated, the aqueous layer was extracted with ethyl acetate (3×15 ml). The organic extracts were combined and dried. Volatile material was removed by evaporation and the residue was purified by chromatography on a silica gel Mega Bond Elut column eluting with 0-2% methanol/DCM to give the title compound (0.18 g) as a solid. NMR: 2.05 (s, 3H), 6.4 (s, 2H), 6.8 (d, 1H), 7.5 (d, 1H), 7.6 (d, 1H), 7.8 (q, 4H), 10.3 (brs, 1H); MS (ESP−): 323.
Name
4-(4-acetamidophenyl-sulphonyl)-2-chloro-nitrobenzene
Quantity
0.67 g
Type
reactant
Reaction Step One
Name
Quantity
2 mL
Type
reactant
Reaction Step One
Quantity
0.5 mL
Type
reactant
Reaction Step One
Name
Quantity
2.5 g
Type
catalyst
Reaction Step One
Quantity
10 mL
Type
solvent
Reaction Step One

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
N-[4-[(2-chlorophenyl)sulfamoyl]phenyl]acetamide
Reactant of Route 2
Reactant of Route 2
N-[4-[(2-chlorophenyl)sulfamoyl]phenyl]acetamide
Reactant of Route 3
Reactant of Route 3
N-[4-[(2-chlorophenyl)sulfamoyl]phenyl]acetamide
Reactant of Route 4
Reactant of Route 4
N-[4-[(2-chlorophenyl)sulfamoyl]phenyl]acetamide
Reactant of Route 5
Reactant of Route 5
N-[4-[(2-chlorophenyl)sulfamoyl]phenyl]acetamide
Reactant of Route 6
Reactant of Route 6
N-[4-[(2-chlorophenyl)sulfamoyl]phenyl]acetamide

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.